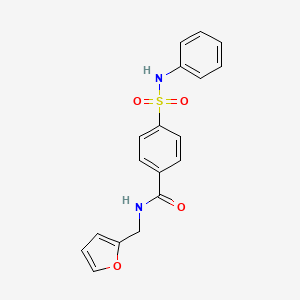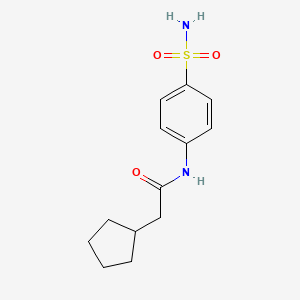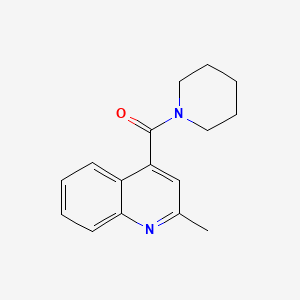![molecular formula C11H18N2O4 B7645158 (2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid, also known as Leucine Enkephalin, is a peptide neurotransmitter that plays a crucial role in the regulation of pain perception and mood. It is a naturally occurring opioid peptide that is synthesized in the body and acts as an endogenous ligand for the mu-opioid receptor.
Mécanisme D'action
(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin acts as an endogenous ligand for the mu-opioid receptor, which is located in various regions of the brain and spinal cord. Activation of the mu-opioid receptor by this compound Enkephalin leads to the inhibition of neurotransmitter release, resulting in the modulation of pain perception and mood.
Biochemical and Physiological Effects:
This compound Enkephalin has been shown to have potent analgesic effects, with studies demonstrating its ability to reduce pain sensitivity in both acute and chronic pain models. Additionally, this compound Enkephalin has been found to play a role in the development of addiction, with studies demonstrating its ability to modulate the reward pathway in the brain. Furthermore, this compound Enkephalin has been shown to have anxiolytic and antidepressant effects, with studies demonstrating its ability to reduce anxiety and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin is a potent and specific ligand for the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in pain modulation, addiction, and mood regulation. However, the short half-life of this compound Enkephalin and its susceptibility to enzymatic degradation can limit its use in some experimental settings.
Orientations Futures
1. Development of (2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin analogs with improved pharmacokinetic properties and increased potency.
2. Investigation of the role of this compound Enkephalin in the regulation of other physiological processes, such as appetite and sleep.
3. Exploration of the use of this compound Enkephalin as a potential therapeutic agent for the treatment of mood disorders.
4. Investigation of the potential use of this compound Enkephalin as a biomarker for the diagnosis and monitoring of chronic pain.
5. Development of novel drug delivery systems for this compound Enkephalin to improve its bioavailability and efficacy.
Méthodes De Synthèse
(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while the LPPS method involves the synthesis of the peptide in solution phase using various coupling reagents and protecting groups.
Applications De Recherche Scientifique
(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin has been extensively studied for its role in pain modulation, addiction, and mood regulation. It has been shown to have potent analgesic effects and is being investigated as a potential therapeutic agent for the treatment of chronic pain. Additionally, this compound Enkephalin has been found to play a role in the development of addiction and is being studied as a potential target for addiction treatment. Furthermore, this compound Enkephalin has been shown to have anxiolytic and antidepressant effects, and is being investigated as a potential treatment for mood disorders.
Propriétés
IUPAC Name |
(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)8(10(16)17)13-9(15)6-4-5-7(14)12-6/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t6-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFKKOMRDNZXQC-SVRRBLITSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1CCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)[C@H]1CCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)

![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)
![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)



![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)

